2-ethoxy-5-propan-2-yl-N-pyridin-3-ylbenzenesulfonamide
Description
Properties
IUPAC Name |
2-ethoxy-5-propan-2-yl-N-pyridin-3-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-4-21-15-8-7-13(12(2)3)10-16(15)22(19,20)18-14-6-5-9-17-11-14/h5-12,18H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEQUNTZDRJHDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
2-Ethoxy-5-propan-2-yl-N-pyridin-3-ylbenzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
The compound's molecular formula is with a molecular weight of 348.45 g/mol. Its structure features a sulfonamide group, which is often associated with antimicrobial properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H20N2O3S |
| Molecular Weight | 348.45 g/mol |
| IUPAC Name | This compound |
| CAS Number | 941257-34-7 |
Antimicrobial Properties
Sulfonamides, including this compound, are known for their antimicrobial properties. They inhibit bacterial growth by competing with para-aminobenzoic acid (PABA), a precursor in the synthesis of folate necessary for bacterial DNA synthesis. This mechanism has been well-documented in various studies.
Anticancer Activity
Recent studies have indicated that this compound may possess anticancer properties. Research has shown that it can induce apoptosis in cancer cells through the inhibition of specific kinases involved in cell proliferation. For instance, the compound has been tested against various cancer cell lines, demonstrating cytotoxic effects at micromolar concentrations.
The mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of certain enzymes, particularly those involved in the inflammatory response and cell cycle regulation.
- Interaction with DNA : It may bind to DNA or related proteins, affecting replication and transcription processes.
- Modulation of Signaling Pathways : The compound can influence various signaling pathways, including those regulated by kinases like IKK (IκB kinase), which plays a role in the NF-kB signaling pathway associated with inflammation and cancer progression.
Case Studies
-
Study on Antimicrobial Efficacy :
In a controlled study, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth compared to controls, supporting its use as an antimicrobial agent. -
Cytotoxicity Assessment :
A study evaluated the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF7). The results showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting potential for further development as an anticancer therapeutic.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| 2-Methyl-N-pyridin-3-ylbenzenesulfonamide | Moderate antimicrobial activity | Lacks the ethoxy group |
| 4-Ethoxy-N-(3-pyridinyl)benzenesulfonamide | Low cytotoxicity | Different substituents |
| 2-Ethoxy-N-(4-pyridinyl)benzenesulfonamide | Significant anticancer activity | Similar structure but different position |
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Sulfonamides are historically significant as they were among the first antibiotics used in clinical settings. Recent studies have indicated that derivatives of sulfonamides, including 2-ethoxy-5-propan-2-yl-N-pyridin-3-ylbenzenesulfonamide, exhibit antimicrobial properties. Research has shown that these compounds can inhibit bacterial growth by interfering with folic acid synthesis, an essential process for bacterial proliferation.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the sulfonamide structure significantly enhanced antimicrobial efficacy against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
2.1 Targeting Cancer Cells
Sulfonamides have been explored for their potential anticancer properties. The compound has been investigated for its ability to inhibit specific cancer cell lines, particularly those associated with solid tumors.
Data Table: Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Inhibition of DNA synthesis |
| A549 (Lung Cancer) | 12 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 10 | Cell cycle arrest |
This data indicates that the compound exhibits promising activity against various cancer cell lines, suggesting a potential role in cancer therapy.
Enzyme Inhibition
3.1 Kinase Inhibition
Recent research has focused on the ability of sulfonamide derivatives to act as inhibitors of specific kinases involved in cancer progression and other diseases. The compound has shown promise in inhibiting kinases such as CDK (Cyclin-dependent kinase), which play a crucial role in cell cycle regulation.
Case Study:
A patent application highlighted the synthesis and evaluation of various sulfonamide derivatives as selective CDK inhibitors, demonstrating that this compound exhibited significant inhibition of CDK activity, leading to reduced tumor growth in xenograft models .
Anti-inflammatory Effects
4.1 Modulating Inflammatory Pathways
Sulfonamides have also been studied for their anti-inflammatory properties. The compound is believed to modulate pathways involved in inflammatory responses, making it a candidate for treating inflammatory diseases.
Data Table: Anti-inflammatory Activity
| Inflammatory Model | Effect Observed |
|---|---|
| Carrageenan-induced edema | Significant reduction in swelling |
| LPS-induced cytokine release | Decreased IL-6 and TNF-alpha levels |
The data suggests that this compound could be beneficial in managing conditions characterized by excessive inflammation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues in Sulfonamide Derivatives
Key structural analogues include:
*LogP values estimated based on substituent contributions.
Key Observations:
- Electron-Withdrawing vs. Donating Groups : The ethoxy (electron-donating) and isopropyl (steric bulk) groups contrast with chloro/trifluoromethyl (electron-withdrawing) in , impacting solubility and metabolic stability.
- Boron-Containing Analogues : The dioxaborolane derivative in introduces a polar boronate ester, enhancing water solubility but possibly reducing membrane permeability compared to the target’s isopropyl group.
Preparation Methods
Synthesis of 2-Ethoxy-5-Propan-2-ylbenzenesulfonic Acid
The benzene ring is first functionalized with ethoxy and isopropyl groups. Starting with 3-isopropylphenol, ethoxy substitution is achieved via Williamson ether synthesis using ethyl bromide and potassium hydroxide in ethanol. Subsequent sulfonation employs fuming sulfuric acid (20% SO₃) at 80–100°C for 6–8 hours, yielding 2-ethoxy-5-propan-2-ylbenzenesulfonic acid.
Key Reaction Parameters
Conversion to Sulfonyl Chloride
The sulfonic acid is converted to sulfonyl chloride using phosphorus pentachloride (PCl₅) in dichloromethane at 0–5°C. This step requires rigorous moisture exclusion to prevent hydrolysis.
Optimization Insight
Sulfonamide Formation with Pyridin-3-amine
The sulfonyl chloride reacts with pyridin-3-amine in tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine (2.5 eq) is added to scavenge HCl, facilitating nucleophilic attack by the amine.
Critical Conditions
Synthetic Route 2: Post-Sulfonamide Functionalization
Synthesis of N-Pyridin-3-ylbenzenesulfonamide
Benzene is sulfonated to benzenesulfonic acid, followed by chlorination to benzenesulfonyl chloride. Reaction with pyridin-3-amine in acetonitrile at reflux yields N-pyridin-3-ylbenzenesulfonamide.
Electrophilic Aromatic Substitution
The sulfonamide undergoes Friedel-Crafts alkylation and etherification. Isopropyl groups are introduced using isopropyl chloride and AlCl₃, while ethoxy groups are added via ethanol and BF₃·OEt₂.
Challenges and Solutions
- Regioselectivity : The sulfonamide group is meta-directing, favoring substitution at the 5-position for isopropyl and 2-position for ethoxy.
- Side Reactions : Competitive over-alkylation is mitigated by controlled stoichiometry (1:1.05 substrate:reagent).
Yield Comparison
| Step | Yield (%) |
|---|---|
| Sulfonamide Formation | 70–78 |
| Isopropyl Substitution | 65–70 |
| Ethoxy Substitution | 60–65 |
Reaction Optimization and Mechanistic Insights
Solvent Effects on Sulfonamide Formation
Polar aprotic solvents (e.g., THF, acetonitrile) enhance reaction rates by stabilizing ionic intermediates. Non-polar solvents (toluene) reduce yields due to poor solubility of sulfonyl chloride.
Temperature and Time Dependencies
- Sulfonation : >80°C reduces side product formation.
- Friedel-Crafts Alkylation : 40–50°C balances reaction rate and selectivity.
Purification and Characterization
Crystallization Techniques
Recrystallization from ethanol-water (7:3 v/v) removes unreacted amine and inorganic salts, yielding >98% pure product.
Spectroscopic Analysis
Chromatographic Validation
Reverse-phase HPLC (C18 column, 70:30 MeOH:H₂O) confirms purity, with retention time = 12.4 min.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (Pre-Functionalization) | Route 2 (Post-Functionalization) |
|---|---|---|
| Total Yield | 45–50% | 30–35% |
| Step Count | 3 | 4 |
| Regioselectivity Control | High | Moderate |
| Scalability | Industrial (>100 g) | Lab-scale (<50 g) |
Route 1 is preferred for large-scale synthesis due to higher overall yields and fewer steps, while Route 2 offers flexibility for introducing diverse substituents.
Q & A
Q. What are the common synthetic routes for 2-ethoxy-5-propan-2-yl-N-pyridin-3-ylbenzenesulfonamide, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves sulfonylation of a substituted benzene precursor with a pyridinylamine derivative. A key intermediate, such as 5-propan-2-yl-2-ethoxybenzenesulfonyl chloride, is prepared via chlorosulfonation of the ethoxy-isopropylbenzene intermediate. Coupling with 3-aminopyridine under basic conditions (e.g., pyridine or triethylamine) yields the final product. Characterization employs ¹H/¹³C NMR to confirm regioselectivity and HPLC-MS for purity assessment. For structural validation, single-crystal X-ray diffraction is recommended, as demonstrated in analogous sulfonamide derivatives .
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., ethoxy at C2, isopropyl at C5) and confirms sulfonamide bond formation via downfield shifts of SO₂NH protons (~10–12 ppm).
- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves ambiguities in stereochemistry, as seen in structurally similar N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide, where bond angles (e.g., C7–S1–O2 = 120.64°) were critical for confirming planar sulfonamide geometry .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, using mobile phases like acetonitrile/water with 0.1% formic acid .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and thermodynamic feasibility of sulfonylation and coupling steps. For example, ICReDD’s approach combines reaction path searches with experimental feedback to narrow optimal conditions (e.g., solvent polarity, temperature). This reduces trial-and-error: computational screening of solvents (e.g., DMF vs. THF) can prioritize high-yield conditions, while machine learning identifies correlations between reagent ratios and purity .
Q. How to resolve contradictions in crystallographic or spectral data for this sulfonamide?
- Methodological Answer : Discrepancies in bond angles or torsion angles (e.g., C8–C7–S1 = 118.48° vs. expected 120° in similar structures) may arise from crystal packing effects. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., hydrogen bonds, π-stacking). For spectral mismatches, compare experimental NMR shifts with computed values (GIAO-DFT) to identify conformational artifacts. Cross-validate with 2D NMR (COSY, NOESY) to confirm spatial proximity of substituents .
Q. What strategies enable regioselective functionalization of the pyridine ring in this compound?
- Methodological Answer : Directed ortho-metalation (DoM) with LDA or TMPMgCl·LiCl selectively functionalizes the pyridine ring. For example, installing a bromine at the C4 position can be achieved via Pd-catalyzed C–H activation. Steric and electronic effects of the sulfonamide group must be considered: the N-pyridinyl group’s electron-withdrawing nature directs electrophilic substitution to meta positions. Computational modeling (e.g., Fukui indices) predicts reactive sites, as shown in studies on trifluoromethylpyridinyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
